Cas no 1261808-36-9 (5-Chloro-2,4-difluoro(difluoromethoxy)benzene)

5-Chloro-2,4-difluoro(difluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2,4-difluoro(difluoromethoxy)benzene
- 1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene
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- インチ: 1S/C7H3ClF4O/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2,7H
- InChIKey: LTZPSFQNCKTDOJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=C1)OC(F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 169
- XLogP3: 3.7
- トポロジー分子極性表面積: 9.2
5-Chloro-2,4-difluoro(difluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013028065-250mg |
5-Chloro-2,4-difluoro(difluoromethoxy)benzene |
1261808-36-9 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013028065-500mg |
5-Chloro-2,4-difluoro(difluoromethoxy)benzene |
1261808-36-9 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A013028065-1g |
5-Chloro-2,4-difluoro(difluoromethoxy)benzene |
1261808-36-9 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
5-Chloro-2,4-difluoro(difluoromethoxy)benzene 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
5-Chloro-2,4-difluoro(difluoromethoxy)benzeneに関する追加情報
Introduction to 5-Chloro-2,4-difluoro(difluoromethoxy)benzene (CAS No. 1261808-36-9)
5-Chloro-2,4-difluoro(difluoromethoxy)benzene is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1261808-36-9, belongs to a class of molecules that exhibit promising characteristics for further development into novel therapeutic agents. The presence of both chlorine and fluorine substituents, along with a difluoromethoxy group, imparts distinct electronic and steric effects that influence its reactivity and interaction with biological targets.
The molecular structure of 5-Chloro-2,4-difluoro(difluoromethoxy)benzene consists of a benzene ring substituted at the 5-position with a chlorine atom, at the 2- and 4-positions with fluorine atoms, and at the 3-position with a difluoromethoxy group. This arrangement creates a molecule with multiple sites for functionalization and interaction with biological systems. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity in drug molecules, making this compound a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate pharmacokinetic properties and improve drug efficacy. Studies have demonstrated that the introduction of fluorine atoms can lead to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved cell membrane permeability. These attributes are particularly relevant in the development of small-molecule drugs targeting receptors or enzymes involved in disease pathways.
One of the most compelling aspects of 5-Chloro-2,4-difluoro(difluoromethoxy)benzene is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural features to design derivatives with enhanced biological activity. For instance, modifications at the chlorine or difluoromethoxy positions have been explored to optimize interactions with specific binding sites. Additionally, the presence of multiple fluorine atoms provides opportunities for tuning electronic properties through halogen bonding or other non-covalent interactions.
The compound's relevance extends beyond pharmaceutical applications; it has also been investigated for its potential in agrochemical formulations. Fluorinated aromatic compounds are known to exhibit herbicidal, fungicidal, or insecticidal properties, depending on their structural configuration. The unique combination of substituents in 5-Chloro-2,4-difluoro(difluoromethoxy)benzene makes it a candidate for developing novel crop protection agents that could address emerging challenges in agriculture.
Recent advancements in synthetic chemistry have enabled more efficient methods for preparing 5-Chloro-2,4-difluoro(difluoromethoxy)benzene, allowing for larger-scale production and exploration of its derivatives. Techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions have been particularly useful in constructing the desired fluorinated aromatic core. These synthetic strategies not only improve yield but also allow for greater flexibility in modifying the molecular structure.
The biological evaluation of 5-Chloro-2,4-difluoro(difluoromethoxy)benzene has revealed intriguing activities that warrant further investigation. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in metabolic disorders, inflammation, or cancer. While these findings are preliminary and require validation through more extensive research, they underscore the compound's potential as a lead molecule for drug discovery programs.
In conclusion,5-Chloro-2,4-difluoro(difluoromethoxy)benzene (CAS No. 1261808-36-9) represents an exciting opportunity for researchers interested in developing novel therapeutics or agrochemicals. Its unique structural features and demonstrated biological relevance make it a compelling candidate for further exploration. As synthetic methodologies continue to evolve and our understanding of biological targets deepens,5-Chloro-2,4-difluoro(difluoromethoxy)benzene is poised to play a significant role in future innovations across multiple disciplines.
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